molecular formula C8H9NO3 B8191556 Pyridoxal-d3

Pyridoxal-d3

Cat. No. B8191556
M. Wt: 170.18 g/mol
InChI Key: RADKZDMFGJYCBB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxal-d3 is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridoxal-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxal-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vitamin D Deficiency Treatment : Pyridoxal 5'-phosphate has shown potential in treating vitamin D deficiency by inhibiting the recognition of 1,25-dihydroxyvitamin D3 by its receptor system (Shimura, Watanabe, Shimura, & Hosoya, 1983).

  • Biomedical Applications : Pyrido[2,3-d]pyrimidines, related to pyridoxal, serve as ligands for several receptors in the body and have potential biomedical applications (Jubete, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2019).

  • Protein Modification : Bifunctional pyridoxal derivatives like azido pyridoxal and carboxyl pyridoxal are used for site-specific peptide and protein modifications, highlighting their role in biomacromolecule modifications (Mao et al., 2020).

  • Investigating Membrane Proteins : Pyridoxal phosphate has been used as a probe for exploring the "sidedness" of proteins in membranes, reacting specifically with amino groups (Cabantchik, Balshin, Breuer, & Rothstein, 1975).

  • Diabetic Nephropathy Treatment : Pyridoxamine protects proteins from damage by 3-deoxyglucosone in diabetic nephropathy (Chetyrkin et al., 2008).

  • Pituitary Adenomas Treatment : Pyridoxal phosphate inhibits pituitary cell proliferation and hormone secretion, making it a potential drug for treating hormone-secreting pituitary adenomas (Ren & Melmed, 2006).

  • Glucose Metabolism Regulation : Pyridoxal-5′-P may play roles in regulating glucose metabolism in red cells (Srivastava & Beutler, 1972).

  • Glycogen Phosphorylase Reconstitution : Pyridoxal(5')diphospho(1)-alpha-D-glucose was used to reconstitute glycogen phosphorylase beta, supporting its catalytic mechanism (Takagi, Fukui, & Shimomura, 1982).

  • Inhibition of DNA Polymerase Activity : Pyridoxal 5'-phosphate is a potent inhibitor of DNA polymerase activity, affecting the catalytic process (Basu, Kedar, Wilson, & Modak, 1989).

  • Potentiation of Cis-DDP Effect : The combination of cis-DDP and pyridoxal interact more efficiently with DNA by introducing thermolabile sites (Rauko, Novotný, & Balážová, 1993).

properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKZDMFGJYCBB-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxal-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxal-d3
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Pyridoxal-d3
Reactant of Route 3
Pyridoxal-d3
Reactant of Route 4
Pyridoxal-d3
Reactant of Route 5
Pyridoxal-d3
Reactant of Route 6
Pyridoxal-d3

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